molecular formula C13H23N3O2S B13268963 tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate

tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13268963
M. Wt: 285.41 g/mol
InChI Key: SMCCUXJCVLUJAT-UHFFFAOYSA-N
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Description

tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate: is a complex organic compound with the molecular formula C13H23N3O2S It is a derivative of pyrrolopyridine, a bicyclic structure that is often explored for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the pyrrolopyridine core

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

  • tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl (4aR,7aR)-4a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate

Uniqueness: The uniqueness of tert-Butyl 1-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate lies in its specific functional groups and their arrangement. The presence of the carbamothioyl group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds. This makes it a valuable compound for exploring new chemical and biological activities.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

tert-butyl 1-carbamothioyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H23N3O2S/c1-13(2,3)18-12(17)15-7-9-5-4-6-16(11(14)19)10(9)8-15/h9-10H,4-8H2,1-3H3,(H2,14,19)

InChI Key

SMCCUXJCVLUJAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCN(C2C1)C(=S)N

Origin of Product

United States

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